molecular formula C24H24FN2O4P B11405738 Diethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405738
M. Wt: 454.4 g/mol
InChI Key: JNYLUIXDFDXFOY-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group, an oxazole ring, and fluorinated aromatic structures

Preparation Methods

The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorinated benzylamine is introduced.

    Attachment of the Phosphonate Group: This is usually done through a Michaelis-Arbuzov reaction where a trialkyl phosphite reacts with an alkyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Scientific Research Applications

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes by binding to their active sites. The fluorophenyl and naphthyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Compared to similar compounds, DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C24H24FN2O4P

Molecular Weight

454.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C24H24FN2O4P/c1-3-29-32(28,30-4-2)24-23(26-16-17-12-14-19(25)15-13-17)31-22(27-24)21-11-7-9-18-8-5-6-10-20(18)21/h5-15,26H,3-4,16H2,1-2H3

InChI Key

JNYLUIXDFDXFOY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=C(C=C4)F)OCC

Origin of Product

United States

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